

Physical properties like molecular weight and formula of DTCA

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Compound of Interest

1,4-Dioxo-1,2,3,4-

Compound Name: tetrahydropthalazine-6-carboxylic
acid

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An In-depth Technical Guide on Dichloroacetic Acid (DCA)

A Note on the Acronym "DTCA": The acronym "DTCA" is ambiguous and can refer to multiple chemical entities. This guide focuses on Dichloroacetic Acid, commonly abbreviated as DCA, due to its significant body of research in the context of drug development and its well-documented effects on cellular signaling pathways, aligning with the core requirements of this technical guide. Another compound, 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, is sometimes also associated with similar acronyms, but its primary role is in chemical synthesis rather than as a therapeutic agent with defined signaling pathways.

Introduction

Dichloroacetic acid (DCA) is a halogenated carboxylic acid that has garnered considerable interest among researchers and drug development professionals for its potential as a therapeutic agent, particularly in the field of oncology.^{[1][2][3]} This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and key signaling pathways associated with DCA.

Physical and Chemical Properties

The fundamental physical and chemical properties of Dichloroacetic Acid are summarized in the table below. This data is essential for its handling, formulation, and analytical

characterization.

Property	Value
Molecular Formula	<chem>C2H2Cl2O2</chem>
Molecular Weight	128.94 g/mol
IUPAC Name	2,2-dichloroacetic acid
CAS Number	79-43-6
Appearance	Colorless crystalline solid or colorless liquid with a pungent odor.
Melting Point	9 to 11 °C
Boiling Point	194 °C
Solubility in Water	Miscible
pKa	1.35

Experimental Protocols

Synthesis of Dichloroacetic Acid

A common laboratory-scale synthesis of dichloroacetic acid involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide, followed by acidification.[\[4\]](#)

Materials:

- Chloral hydrate
- Precipitated calcium carbonate
- Sodium cyanide
- Amyl alcohol
- Concentrated hydrochloric acid

- Ether
- Anhydrous sodium sulfate

Procedure:[\[4\]](#)

- A solution of 250 g (1.5 moles) of chloral hydrate in 450 cc of warm water (50–60°) is placed in a 3-liter round-bottomed flask fitted with a reflux condenser and a thermometer.
- 152.5 g (1.52 moles) of precipitated calcium carbonate is added, followed by 2 cc of amyl alcohol and a solution of 10 g of technical sodium cyanide in 25 cc of water.
- The mixture is heated to reach 75° in about ten minutes, at which point heating is discontinued. The temperature will continue to rise to 80–85°.
- Once the temperature begins to fall, the solution is heated to boiling and refluxed for twenty minutes.
- The mixture is then cooled to 0–5° in an ice bath and acidified with 215 cc of concentrated hydrochloric acid.
- The product is extracted with five 100-cc portions of ether.
- The combined ether extracts are dried with 20 g of anhydrous sodium sulfate.
- The ether is removed by distillation, and the residue is distilled under vacuum to yield dichloroacetic acid.

Analysis of Dichloroacetic Acid

The analysis of DCA in biological and environmental samples can be challenging due to its polar nature. Gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are common analytical techniques.

Gas Chromatography (GC) with Derivatization:[\[5\]](#) Trace levels of DCA are often analyzed by GC after derivatization to improve volatility and chromatographic peak shape. A common derivatization agent is pentafluorobenzyl bromide (PFBr).

- Extractive Alkylation: The sample containing DCA is subjected to an extractive alkylation procedure using PFBBr. This process simultaneously extracts and derivatizes the analyte.
- GC Analysis: The resulting fluorinated derivative is then analyzed on a GC system, typically with a 5% phenyl methylpolysiloxane phase column, which allows for the separation of the derivatized chlorinated acetic acids with symmetrical peak shapes.

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS):^[6] This method avoids the need for derivatization.

- Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to achieve good retention of the small, polar DCA molecule.
- Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer, providing high sensitivity and selectivity.

Signaling Pathways and Mechanism of Action

DCA's primary mechanism of action involves the modulation of cellular metabolism, particularly in cancer cells, by inhibiting pyruvate dehydrogenase kinase (PDK).^{[1][7][8]} This leads to a metabolic shift from glycolysis to oxidative phosphorylation.

Caption: DCA inhibits PDK, leading to the activation of PDH and a metabolic shift.

By inhibiting PDK, DCA prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex.^{[1][7]} This allows for the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.^[7] This metabolic reprogramming in cancer cells leads to several downstream effects:

- Increased Reactive Oxygen Species (ROS): The shift to oxidative phosphorylation increases the production of ROS, which can induce apoptosis.^[9]
- Induction of Apoptosis: DCA has been shown to trigger apoptosis in cancer cells by restoring mitochondrial-induced apoptotic signaling.^[10] This can be mediated through various pathways, including the ROS-JNK-Bcl-2 signaling pathway.^[11]

- Modulation of Other Signaling Pathways: DCA has also been reported to influence other key cancer-related pathways, such as inhibiting the Akt/mTOR signaling pathway and modulating the p53 signaling pathway.[2]

Conclusion

Dichloroacetic acid represents a promising therapeutic agent with a well-defined mechanism of action centered on the metabolic reprogramming of cancer cells. Its ability to inhibit PDK and shift cellular metabolism from glycolysis to oxidative phosphorylation provides a strong rationale for its further investigation in drug development. The experimental protocols for its synthesis and analysis are well-established, facilitating further research into its therapeutic potential and clinical applications.

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